molecular formula C5H3Cl3O2 B108961 3-Chloro-4-(dichloromethyl)-2(5H)-furanone CAS No. 122551-89-7

3-Chloro-4-(dichloromethyl)-2(5H)-furanone

Cat. No. B108961
CAS RN: 122551-89-7
M. Wt: 201.43 g/mol
InChI Key: WNQKLIFDPFSPIZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(dichloromethyl)-2(5H)-furanone, also known as 3-chloro-4-(dichloromethyl)furan-2-one, is an organic compound with a molecular formula of C5H3Cl3O. It is a white, crystalline solid with an odor reminiscent of chlorine. 3-Chloro-4-(dichloromethyl)-2(5H)-furanone is a versatile compound with a wide range of applications in the scientific and industrial fields.

Scientific Research Applications

Detection in Drinking and Humic Waters

  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2-(5H)-furanone (MX) has been detected in chlorinated drinking and humic waters in sub µg L−1 concentrations. This compound accounts for a significant portion of the Ames test mutagenicity in both drinking water and humic water, making it a critical substance for environmental monitoring (Hemming et al., 1986).

Formation by Chlorination of Phenolic Compounds

  • MX is formed through the aqueous chlorination of certain chlorinated phenolic compounds, which are structurally related to aromatic units in aquatic humus. The formation of MX and related compounds increases at lower pH levels, with MX being responsible for a major part of the total mutagenicity of chlorination products (Långvik et al., 1991).

Presence in Chlorinated Drinking Water in China

  • In China, MX has been found in chlorinated drinking water, with concentrations ranging from 3-60ng/L. The quantitation of MX is based on gas chromatography-mass spectrometry, emphasizing its significance in water quality assessment (Zou et al., 1995).

Stability and Degradation

  • MX's stability in aqueous solution is pH and temperature-dependent. Studies have shown that MX is formed during water chlorination from the reaction of chlorine with humic substances, and a substantial fraction likely persists throughout the water distribution system (Meier et al., 1987).

High-Resolution Mass Spectrometry Analysis

  • A method involving high-resolution mass spectrometry has been developed for analyzing MX in drinking waters. This method offers improved sensitivity, selectivity, and confidence in identifying MX in water extracts (Charles et al., 1992).

Genotoxic Activity in In Vitro Assays

  • MX, along with other chlorohydroxyfuranones, has shown genotoxic effects in in vitro assays like the microscale micronucleus assay on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes. This highlights the importance of understanding MX's genotoxic potential for human health risk assessment (Le Curieux et al., 1999).

properties

IUPAC Name

4-chloro-3-(dichloromethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O2/c6-3-2(4(7)8)1-10-5(3)9/h4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQKLIFDPFSPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021535
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(dichloromethyl)-2(5H)-furanone

CAS RN

122551-89-7
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-(DICHLOROMETHYL)-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427RD33L4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-CHLORO-4-(DICHLOROMETHYL)-2-(5H)-FURANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-chloro-4-(dichloromethyl)-2(5H)-furanone (MX) relate to its mutagenic activity?

A: Research indicates that the closed-ring structure of MX plays a crucial role in its mutagenic potential. When compared to its open-ring analog, 2-(dichloromethyl)-3,3-dichloropropenal (TCB), MX exhibits significantly higher mutagenicity in Salmonella typhimurium (TA100) assays. [] This suggests that the ring structure might be essential for interaction with DNA or other cellular targets involved in mutagenesis. Further studies examining the stepwise removal of specific functional groups from MX, like the hydroxyl group and chlorine atoms, reveal a significant decrease in mutagenicity. [] This highlights the importance of these specific structural elements in MX's mutagenic activity.

Q2: How does the stability of 3-chloro-4-(dichloromethyl)-2(5H)-furanone (MX) in assay conditions impact its mutagenicity compared to its analogs?

A: While MX demonstrates greater mutagenicity than its open-ring analog TCB and closed-ring analog 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (also known as RMX), this difference is primarily attributed to intrinsic mutagenicity rather than stability. [, ] Although MX exhibits a longer half-life in Vogel-Bonner medium at 38°C compared to RMX and TCB, the disparity in mutagenicity is significantly larger than the difference in their stability. This suggests that while stability might play a minor role, the inherent reactivity of MX, potentially due to its structure, is the dominant factor contributing to its higher mutagenic activity.

Q3: What is the significance of studying the removal of the hydroxyl group and chlorine atoms from 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in relation to its mutagenicity?

A: Investigating the impact of systematically replacing the hydroxyl group and chlorine atoms in 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone with hydrogen provides valuable insights into the structure-activity relationship of this compound. [] Observing the changes in mutagenicity resulting from these modifications allows researchers to pinpoint the specific structural features essential for the compound's mutagenic activity. This knowledge is crucial for understanding the mechanism of action and for potentially designing less harmful analogs or developing strategies to mitigate the risks associated with this potent mutagen.

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